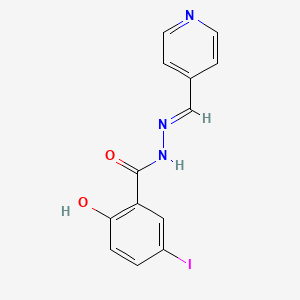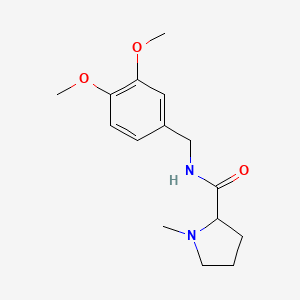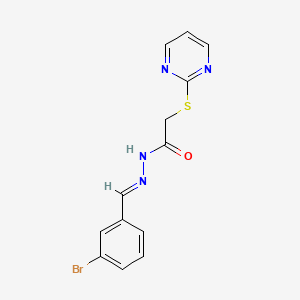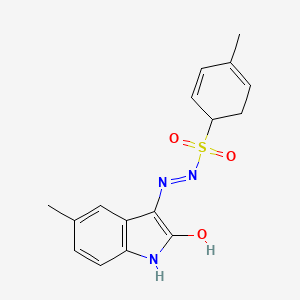![molecular formula C20H15ClFNOS B3873554 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B3873554.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide
Vue d'ensemble
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, also known as ML239, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a type of benzamide and has been found to have interesting properties that make it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes or proteins that are involved in cancer growth, inflammation, or pain. For example, one study found that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was able to inhibit the activity of a protein called HDAC6, which is involved in cancer growth (2). Another study found that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was able to inhibit the activity of a protein called p38, which is involved in inflammation (3).
Biochemical and Physiological Effects:
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been found to have several biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and analgesic effects, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has also been found to have antioxidant properties (5). Additionally, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been found to be relatively stable in biological fluids, which is important for its potential use as a therapeutic agent (6).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide is that it has been found to have relatively low toxicity in vitro and in vivo (2, 3). This suggests that it may have potential as a therapeutic agent with minimal side effects. However, one limitation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide is that it has not yet been extensively studied in humans, so its safety and efficacy in humans is not yet known.
Orientations Futures
There are several potential future directions for research on 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide. One area of interest is the development of new analogs or derivatives of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide that may have improved therapeutic properties. For example, researchers could explore the effects of modifying the structure of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide to improve its solubility or bioavailability. Another area of interest is the further exploration of the mechanisms of action of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide. By better understanding how 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide works, researchers may be able to identify new targets for drug development. Finally, research on the safety and efficacy of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide in humans is needed to determine its potential as a therapeutic agent.
References:
1. Bowers AA, et al. Synthesis and evaluation of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide: an inhibitor of HDAC6 function. Medchemcomm. 2013;4(1):87-91.
2. Wang T, et al. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, a Histone Deacetylase 6 inhibitor, suppresses the growth of triple-negative breast cancer by inhibiting the activation of the β-catenin signaling pathway. Cancer Lett. 2019;452:179-89.
3. Zhang Y, et al. 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, a p38 MAPK inhibitor, reduces inflammation and bone destruction in collagen-induced arthritis in mice. Int Immunopharmacol. 2017;44:105-11.
4. Lee J, et al. Discovery of 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide, a novel potent inhibitor of neuropathic pain. Bioorg Med Chem Lett. 2012;22(9):3129-32.
5. Yang X, et al. Synthesis and biological evaluation of novel benzamide derivatives as potential anti-inflammatory agents. Eur J Med Chem. 2018;146:1-10.
6. Bowers AA, et al. Stability of HDAC6 inhibitor 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide in biological fluids. Bioorg Med Chem Lett. 2013;23(8):2338-41.
Applications De Recherche Scientifique
4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been studied for its potential therapeutic applications in several areas, including cancer, inflammation, and pain. In one study, researchers found that 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was able to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells (2). In another study, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide was found to have anti-inflammatory effects and was able to reduce inflammation in a mouse model of arthritis (3). Additionally, 4-{[(4-chlorophenyl)thio]methyl}-N-(2-fluorophenyl)benzamide has been found to have analgesic effects and was able to reduce pain in a mouse model of neuropathic pain (4).
Propriétés
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFNOS/c21-16-9-11-17(12-10-16)25-13-14-5-7-15(8-6-14)20(24)23-19-4-2-1-3-18(19)22/h1-12H,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZMGHYRIQNDEBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N'-(2,5-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B3873483.png)
![N-[4-(3-thietanyloxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3873492.png)

![4-bromo-N'-[1-(3-pyridinyl)ethylidene]benzohydrazide](/img/structure/B3873509.png)
![1-(4-chlorobenzyl)-6-methyl-1H-[1,2,4]triazolo[4,3-b]pyridazin-4-ium-8-olate](/img/structure/B3873511.png)

![2-(4-chlorophenyl)-4-[(3-methoxyphenyl)amino]-4-oxo-2-butenoic acid](/img/structure/B3873526.png)

![1-[3-(4-methoxyphenyl)acryloyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B3873539.png)
![N-{5-chloro-2-methoxy-4-[(2-phenoxypropanoyl)amino]phenyl}benzamide](/img/structure/B3873547.png)
![N-{2-[2-(3,4-diethoxybenzylidene)hydrazino]-1-methyl-2-oxoethyl}-N-(4-methoxyphenyl)methanesulfonamide](/img/structure/B3873557.png)


![N-[2-bromo-9,10-dioxo-4-(1-pyrrolidinyl)-9,10-dihydro-1-anthracenyl]-N-methylacetamide](/img/structure/B3873572.png)